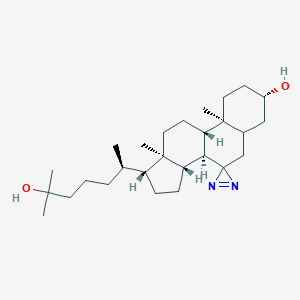
7,7'-Azocholestane-3beta-25-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 7,7’-Azocholestane-25-diol involves several steps. One method includes the reaction of a steroid containing a 5,7-diene and a DELTA24 double bond with an oxidizing agent to form a 24,25-oxido moiety. This is followed by treatment with a reducing agent to cleave the adduct and convert the 24,25-oxido moiety to a 25-hydroxy group . Another method involves the use of photoactivation to label the oxysterol receptor .
Análisis De Reacciones Químicas
7,7’-Azocholestane-25-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxysterols.
Reduction: Reduction reactions can convert the oxido moiety to a hydroxy group.
Substitution: The compound can undergo substitution reactions to form various derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and photoactivating agents. Major products formed from these reactions include various oxysterols and hydroxy derivatives .
Aplicaciones Científicas De Investigación
7,7’-Azocholestane-25-diol is widely used in scientific research, particularly in the study of oxysterol receptors. It is used as a photoaffinity label to study the specificity and kinetics of oxysterol binding . The compound has applications in:
Chemistry: Used in the synthesis of various oxysterols and derivatives.
Biology: Helps in understanding the role of oxysterol receptors in cellular processes.
Industry: Used in the production of various steroid derivatives.
Mecanismo De Acción
The mechanism of action of 7,7’-Azocholestane-25-diol involves its binding to oxysterol receptors with high affinity (Ka = 9.1 nM). Upon activation with UV light, the compound covalently labels the receptor, allowing for the study of receptor properties and mechanisms . The molecular targets include oxysterol receptors, and the pathways involved are related to cholesterol biosynthesis and regulation .
Comparación Con Compuestos Similares
7,7’-Azocholestane-25-diol is unique in its high affinity binding to oxysterol receptors and its use in photoaffinity labeling. Similar compounds include:
- 25-Hydroxycholesta-4,6-dien-3-one
- 3β,25-Dihydroxycholest-5-en-7-one
- 3β-Hydroxycholesta-8(14),9(11)-dien-15-one
These compounds either do not bind to the receptor with adequate affinity or do not react covalently with the receptor during photolysis, highlighting the uniqueness of 7,7’-Azocholestane-25-diol .
Propiedades
Número CAS |
114115-27-4 |
|---|---|
Fórmula molecular |
C27H46N2O2 |
Peso molecular |
430.7 g/mol |
Nombre IUPAC |
(3S,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diazirine]-3-ol |
InChI |
InChI=1S/C27H46N2O2/c1-17(7-6-12-24(2,3)31)20-8-9-21-23-22(11-14-26(20,21)5)25(4)13-10-19(30)15-18(25)16-27(23)28-29-27/h17-23,30-31H,6-16H2,1-5H3/t17-,18?,19+,20-,21+,22+,23+,25+,26-/m1/s1 |
Clave InChI |
BZEZIWPLZKOHDZ-GAUYASFCSA-N |
SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C4(CC5C3(CCC(C5)O)C)N=N4)C |
SMILES isomérico |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C4(CC5[C@@]3(CC[C@@H](C5)O)C)N=N4)C |
SMILES canónico |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C4(CC5C3(CCC(C5)O)C)N=N4)C |
Sinónimos |
7,7'-azocholestane-25-diol 7,7'-azocholestane-3 beta-25-diol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















